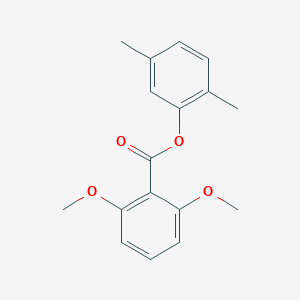![molecular formula C16H15NO3 B311523 Methyl 2-[(3-methylbenzoyl)amino]benzoate](/img/structure/B311523.png)
Methyl 2-[(3-methylbenzoyl)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[(3-methylbenzoyl)amino]benzoate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents. This compound is characterized by the presence of a methyl ester group attached to a benzoate structure, which is further substituted with a 3-methylphenyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(3-methylbenzoyl)amino]benzoate typically involves the esterification of 2-aminobenzoic acid with methyl 3-methylbenzoate. This reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction can be represented as follows:
2-aminobenzoic acid+methyl 3-methylbenzoateH2SO4Methyl 2-[(3-methylphenyl)carbonyl]aminobenzoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the process.
化学反応の分析
Types of Reactions
Methyl 2-[(3-methylbenzoyl)amino]benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are commonly used for hydrolysis. For example, hydrochloric acid or sodium hydroxide can be used as catalysts.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions on the aromatic ring.
Major Products Formed
Hydrolysis: 2-aminobenzoic acid and methanol.
Reduction: The corresponding alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
Methyl 2-[(3-methylbenzoyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of perfumes, flavoring agents, and other fine chemicals.
作用機序
The mechanism of action of Methyl 2-[(3-methylbenzoyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can then interact with biological targets. The aromatic ring can also participate in π-π interactions with aromatic residues in proteins, influencing their activity.
類似化合物との比較
Similar Compounds
- Methyl benzoate
- Ethyl benzoate
- Methyl 3-methylbenzoate
Uniqueness
Methyl 2-[(3-methylbenzoyl)amino]benzoate is unique due to the presence of both an ester group and a substituted aromatic ring, which confer distinct chemical and biological properties. Its structure allows for a variety of chemical modifications, making it a versatile compound in synthetic chemistry.
特性
分子式 |
C16H15NO3 |
|---|---|
分子量 |
269.29 g/mol |
IUPAC名 |
methyl 2-[(3-methylbenzoyl)amino]benzoate |
InChI |
InChI=1S/C16H15NO3/c1-11-6-5-7-12(10-11)15(18)17-14-9-4-3-8-13(14)16(19)20-2/h3-10H,1-2H3,(H,17,18) |
InChIキー |
GHZGNPSPSGOQAR-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)OC |
正規SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-(3-Oxo-1-{4-[(3,4,5-trimethoxybenzoyl)oxy]phenyl}-1,3-dihydro-2-benzofuran-1-yl)phenyl 3,4,5-trimethoxybenzoate](/img/structure/B311452.png)
![3-{[(2-Pyridin-2-ylethyl)sulfonyl]oxy}phenyl 2-pyridin-2-ylethanesulfonate](/img/structure/B311453.png)


![2-Methyl-4-(1-{3-methyl-4-[(2-methylbenzoyl)oxy]phenyl}-3-oxo-1,3-dihydro-2-benzofuran-1-yl)phenyl 2-methylbenzoate](/img/structure/B311457.png)


![N-{3-[([1,1'-biphenyl]-4-ylcarbonyl)amino]phenyl}[1,1'-biphenyl]-4-carboxamide](/img/structure/B311463.png)
